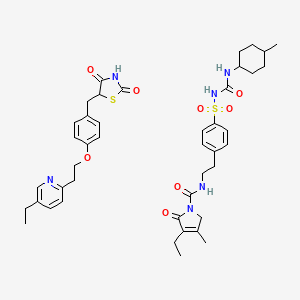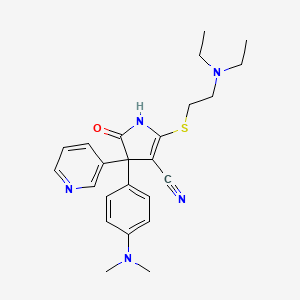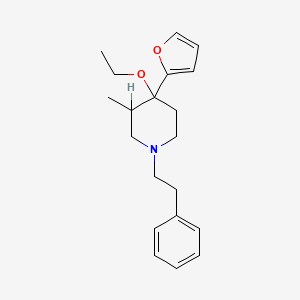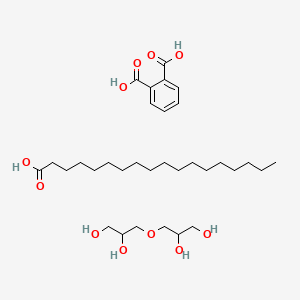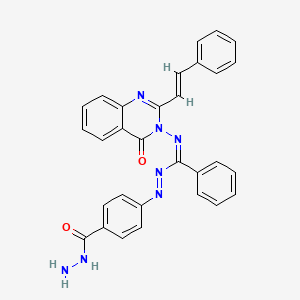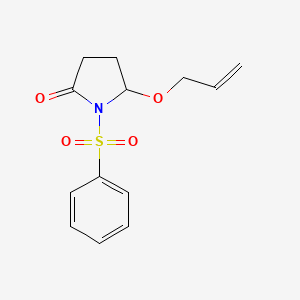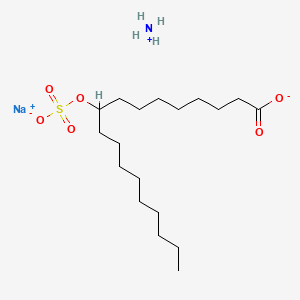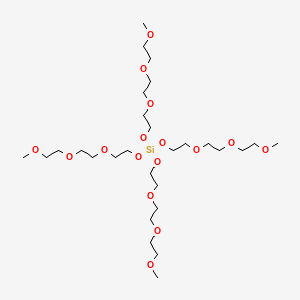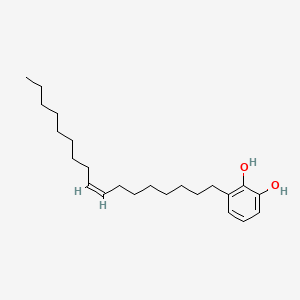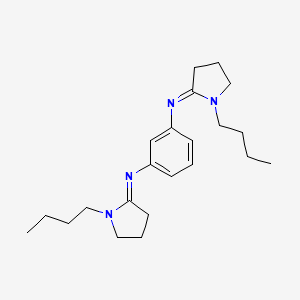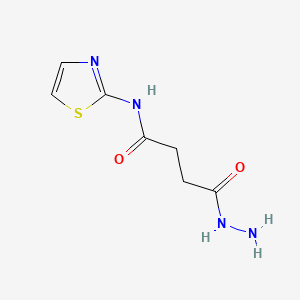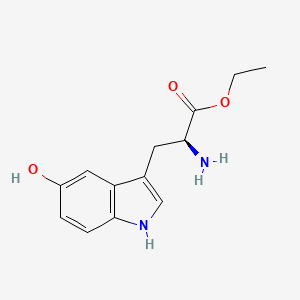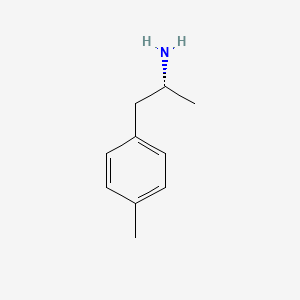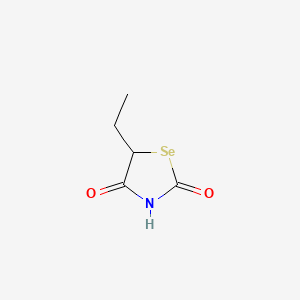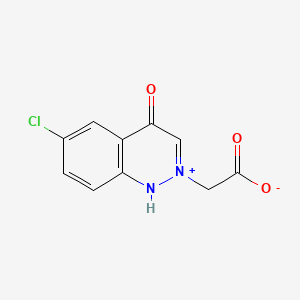
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt is a complex organic compound that belongs to the cinnolinium family This compound is characterized by its unique structure, which includes a cinnolinium core with various functional groups attached, such as a carboxymethyl group, a chlorine atom, and a hydroxyl group The inner salt form indicates that the compound exists in a zwitterionic state, where both positive and negative charges are present within the same molecule
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt typically involves a multi-step process. One common method includes the Rh(III)-catalyzed cascade oxidative coupling/cyclization reactions . This method involves the use of rhodium catalysts to facilitate the formation of the cinnolinium core through oxidative coupling and cyclization of appropriate precursors. The reaction conditions often include the use of oxidizing agents and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially modifying its biological activity.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with this compound include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed in reduction reactions.
Solvents: Reactions are often carried out in solvents such as dichloromethane, ethanol, or water, depending on the specific reaction requirements.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce various substituted cinnolinium compounds.
科学的研究の応用
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may interact with mitochondrial pathways, leading to apoptosis in cancer cells through the generation of reactive oxygen species . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
Benzo[c]cinnolinium salts: These compounds share a similar cinnolinium core but differ in their functional groups and overall structure.
3-carboxy-2-(quinolinium-1-ylmethyl)propanoate: This compound has a similar inner salt structure but with different substituents.
Uniqueness
Cinnolinium, 2-(carboxymethyl)-6-chloro-4-hydroxy-, inner salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
158631-53-9 |
|---|---|
分子式 |
C10H7ClN2O3 |
分子量 |
238.63 g/mol |
IUPAC名 |
2-(6-chloro-4-oxo-1H-cinnolin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-1-2-8-7(3-6)9(14)4-13(12-8)5-10(15)16/h1-4H,5H2,(H-,12,14,15,16) |
InChIキー |
OMQOSAQYIWUJKE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)C(=O)C=[N+](N2)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


